molecular formula C8H5ClN6 B2395493 1-[(5-Chloropyrazin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile CAS No. 1701664-49-4

1-[(5-Chloropyrazin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile

Cat. No.: B2395493
CAS No.: 1701664-49-4
M. Wt: 220.62
InChI Key: MXBYHNQQBDWFGX-UHFFFAOYSA-N
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Description

1-[(5-Chloropyrazin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazine ring substituted with a chloro group and a triazole ring with a cyano group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Chloropyrazin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile typically involves the reaction of 5-chloropyrazin-2-ylmethanamine with cyanogen bromide under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and ensure the purity of the product.

Industrial Production Methods: On an industrial scale, the compound is produced through a multi-step synthesis process that includes the initial formation of the pyrazine ring, followed by the introduction of the chloro group and subsequent reactions to form the triazole ring. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(5-Chloropyrazin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the cyano group to an amine.

  • Substitution: The chloro group can be substituted with other functional groups to create new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Derivatives with hydroxyl, carboxyl, or other oxygen-containing groups.

  • Reduction Products: Amines derived from the cyano group.

  • Substitution Products: Compounds with different substituents replacing the chloro group.

Scientific Research Applications

1-[(5-Chloropyrazin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile has several scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[(5-Chloropyrazin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group can interact with enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(5-Chloropyrazin-2-yl)ethanone: Similar structure but lacks the triazole ring.

  • 5-Acetyl-2-chloropyrazine: Another pyrazine derivative with an acetyl group.

  • 2-Chloro-5-acetylpyrazine: Similar to the above but with a different arrangement of substituents.

Uniqueness: 1-[(5-Chloropyrazin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile is unique due to the presence of both the pyrazine and triazole rings, which provide distinct chemical and biological properties compared to other similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

1-[(5-chloropyrazin-2-yl)methyl]-1,2,4-triazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN6/c9-7-3-11-6(2-12-7)4-15-5-13-8(1-10)14-15/h2-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBYHNQQBDWFGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)CN2C=NC(=N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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